molecular formula C16H16ClNO4S B2887975 N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 362719-84-4

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2887975
CAS No.: 362719-84-4
M. Wt: 353.82
InChI Key: WFXIYQZJDPWRCA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound characterized by its unique structural features, which include a chloro-substituted methylphenyl group and a sulfonyl-substituted methylphenyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-2-methylaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study the function of proteins or other biomolecules in biological systems.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

    Agriculture: Potential use as a precursor for agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and chloro groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]alanine: Similar structure but with an alanine backbone instead of glycine.

    N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]valine: Contains a valine backbone, offering different steric and electronic properties.

Uniqueness: N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine backbone provides a balance between flexibility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-6-8-13(9-7-11)23(21,22)18(10-16(19)20)15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIYQZJDPWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35.8 g of ethyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine was dissolved in 157 mL of ethanol and 157 mL of 1,4-dioxane, and 157 mL of a 1 M aqueous sodium hydroxide solution was added thereto, followed by stirring at 60° C. overnight. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure. The residue was dissolved in water, acidified by addition of 1 M hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 29.3 g of N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Name
ethyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
157 mL
Type
solvent
Reaction Step Two

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